rac-trans-Sertraline rac-trans-Sertraline
Brand Name: Vulcanchem
CAS No.: 79836-45-6
VCID: VC20801658
InChI: InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17+/m0/s1
SMILES: CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C17H17Cl2N
Molecular Weight: 306.2 g/mol

rac-trans-Sertraline

CAS No.: 79836-45-6

Cat. No.: VC20801658

Molecular Formula: C17H17Cl2N

Molecular Weight: 306.2 g/mol

* For research use only. Not for human or veterinary use.

rac-trans-Sertraline - 79836-45-6

Specification

CAS No. 79836-45-6
Molecular Formula C17H17Cl2N
Molecular Weight 306.2 g/mol
IUPAC Name (1R,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Standard InChI InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17+/m0/s1
Standard InChI Key VGKDLMBJGBXTGI-YVEFUNNKSA-N
Isomeric SMILES CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
SMILES CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl
Canonical SMILES CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Properties

Rac-trans-Sertraline is a racemic mixture containing equal amounts of two enantiomers that are mirror images of each other, specifically the (1R,4S) and (1S,4R) configurations of the trans isomer. The compound exists in both free base form and as a hydrochloride salt, with the latter being more commonly used in pharmaceutical formulations due to its improved stability and solubility characteristics.

Pharmacological Mechanism

Primary Mechanism of Action

The primary mechanism of action for rac-trans-Sertraline is presumed to be linked to its ability to inhibit the neuronal reuptake of serotonin. This inhibition results in increased serotonin concentrations in the synaptic cleft, enhancing serotonergic neurotransmission. The compound demonstrates selectivity for serotonin transporters, with only very weak effects on norepinephrine and dopamine neuronal reuptake .

Receptor Binding Profile

In receptor binding studies, rac-trans-Sertraline exhibits no significant affinity for adrenergic (alpha1, alpha2 & beta), cholinergic, GABA, dopaminergic, histaminergic, serotonergic (5-HT1A, 5-HT1B, 5-HT2), or benzodiazepine binding sites . This selective binding profile differentiates it from many other antidepressants and contributes to its specific side effect profile. At clinical doses, the compound blocks the uptake of serotonin into human platelets and, like most clinically effective antidepressants, downregulates brain norepinephrine and serotonin receptors in animals .

Pharmacokinetics

Absorption and Distribution

Following oral administration, rac-trans-Sertraline demonstrates predictable absorption and distribution patterns that contribute to its clinical utility. The compound reaches peak plasma concentrations several hours after administration, with consistent pharmacokinetic parameters across multiple dosing schedules.

Table 2: Pharmacokinetic Parameters of rac-trans-Sertraline

ParameterValueNotes
Peak Plasma Concentration (Cmax)0.19 μg/mLFollowing multiple oral once-daily doses of 200 mg
Time to Peak Concentration6-8 hours post-doseFollowing multiple oral once-daily doses
Area Under Plasma Concentration Time Curve2.8 mg hr/LFor parent compound
Average Terminal Elimination Half-LifeApproximately 26 hoursFollowing single or multiple oral once-daily doses of 50 to 400 mg/day
Desmethylsertraline Cmax0.14 μg/mLPrimary metabolite
Desmethylsertraline Half-Life65 hoursPrimary metabolite
Desmethylsertraline Area Under Curve2.3 mg hr/LPrimary metabolite

Therapeutic Applications

Clinical Uses

Rac-trans-Sertraline is classified as an antidepressant, antipanic, and antiobsessional agent . It is commonly used in the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions. The compound's selective mechanism of action and favorable side effect profile have contributed to its widespread use in clinical psychiatry.

Research Findings

Off-Target Effects

The research provides the first direct functional evidence that sertraline exerts non-specific effects—outside of its SSRI role—when examined at the resolution of single pre- and post-synaptic neurons . These findings are significant as they suggest that rac-trans-Sertraline may have broader neurological effects than previously understood, potentially explaining some of its clinical effects and side effects.

Synthesis and Production

Chemical Synthesis

The synthesis of rac-trans-Sertraline typically involves multiple chemical steps beginning with basic precursors. While specific industrial methods may vary, the compound is produced through controlled chemical reactions that maintain the desired stereochemical configuration of the final product. Quality control measures ensure that the final product meets pharmaceutical standards for purity and stereochemical composition.

Comparative Pharmacology

Relationship to Other SSRIs

Rac-trans-Sertraline belongs to the SSRI class of antidepressants but has a distinct chemical structure and slightly different pharmacological profile compared to other members of this class. Its specific binding characteristics and metabolic profile contribute to its unique therapeutic and side effect profile. While all SSRIs share the core mechanism of serotonin reuptake inhibition, their relative selectivity, potency, and ancillary effects on other neurotransmitter systems vary.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator